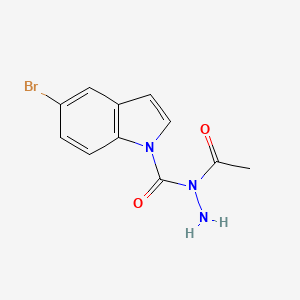
N-acetyl-5-bromoindole-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-5-bromoindole-1-carbohydrazide is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-5-bromoindole-1-carbohydrazide typically involves the following steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Acetylation: The brominated indole is then acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-5-bromoindole.
Hydrazide Formation: The final step involves the reaction of N-acetyl-5-bromoindole with hydrazine hydrate to form this compound. This reaction is typically carried out in ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-5-bromoindole-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-acetyl-5-bromoindole-1-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have similar structural features and have been studied for their potential as enzyme inhibitors.
N-acetylindole derivatives: These compounds share the acetyl group and have been explored for various biological activities.
Uniqueness
N-acetyl-5-bromoindole-1-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10BrN3O2 |
|---|---|
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
N-acetyl-5-bromoindole-1-carbohydrazide |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(16)15(13)11(17)14-5-4-8-6-9(12)2-3-10(8)14/h2-6H,13H2,1H3 |
Clave InChI |
NCCWZIWTZRQQOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C(=O)N1C=CC2=C1C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
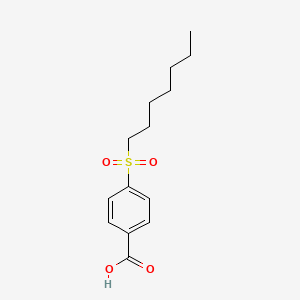
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile](/img/structure/B13881196.png)
![6-(4-Methoxyphenyl)-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881205.png)

![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
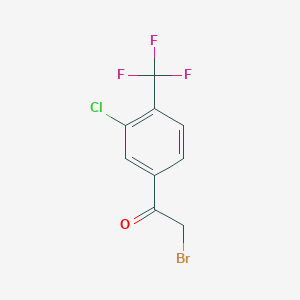
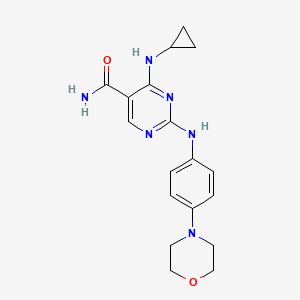
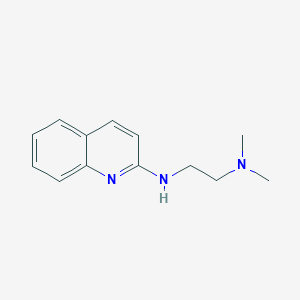
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)


![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
